Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Overview
Description
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is studied as a potent and selective ligand for the δ opioid receptor . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves several steps. One common method includes the reaction of ethyl dichloroacetoacetate with 3-methoxyphenylhydrazine in the presence of a base. The reaction is typically carried out in a solvent such as methanol, and the temperature is controlled between -5°C to 10°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazono group can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a ligand for the δ opioid receptor.
Medicine: Investigated for its potential therapeutic effects due to its interaction with opioid receptors.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with the δ opioid receptor. As a ligand, it binds to the receptor and modulates its activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar in structure but with a different position of the methoxy group.
Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is unique due to its specific interaction with the δ opioid receptor and its potential applications in various fields of research. The position of the methoxy group on the phenyl ring can significantly influence its chemical properties and biological activity.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISHWWYVAIPNX-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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